molecular formula C24H38O5 B8145890 Bis(2-ethylhexyl) 4-hydroxyphthalate

Bis(2-ethylhexyl) 4-hydroxyphthalate

Cat. No.: B8145890
M. Wt: 406.6 g/mol
InChI Key: VEVSWAORWXDMCH-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 4-hydroxyphthalate: is an organic compound with the molecular formula C24H38O5. It is a derivative of phthalic acid, where the phthalic acid is esterified with 2-ethylhexanol and has a hydroxyl group attached to the aromatic ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 4-hydroxyphthalate typically involves the esterification of 4-hydroxyphthalic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) 4-hydroxyphthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) 4-hydroxyphthalate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers .

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its role as an endocrine disruptor. It is also used in the development of drug delivery systems due to its ability to interact with biological membranes .

Industry: Industrially, this compound is used in the manufacture of coatings, adhesives, and sealants. Its properties make it suitable for applications requiring flexibility and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 4-hydroxyphthalate involves its interaction with cellular receptors and enzymes. It can activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but lacks the hydroxyl group.

    Diisononyl phthalate (DINP): Another plasticizer with a different alkyl chain structure.

    Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a different dicarboxylic acid backbone.

Uniqueness: Bis(2-ethylhexyl) 4-hydroxyphthalate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological effects compared to other phthalates. This hydroxyl group allows for additional functionalization and interactions with biological systems .

Properties

IUPAC Name

bis(2-ethylhexyl) 4-hydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-5-9-11-18(7-3)16-28-23(26)21-14-13-20(25)15-22(21)24(27)29-17-19(8-4)12-10-6-2/h13-15,18-19,25H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVSWAORWXDMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)O)C(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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